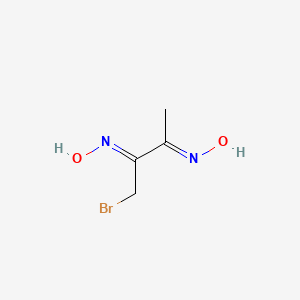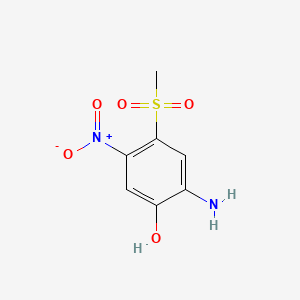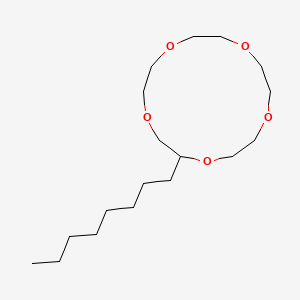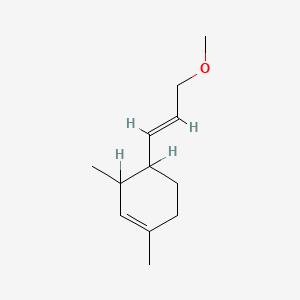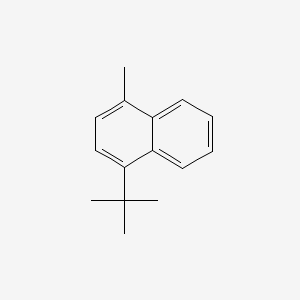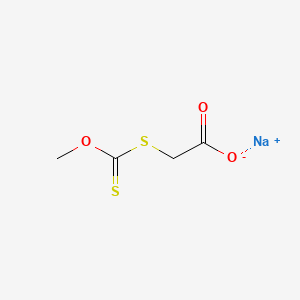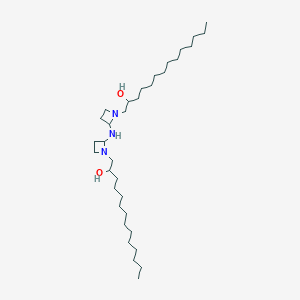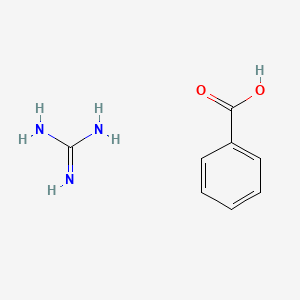
2'-Deoxy-5'-O-(p,p'-dimethoxytrityl)uridine 3'-(hydrogen succinate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) is a synthetic nucleoside derivative. It is commonly used in the field of nucleic acid chemistry, particularly in the synthesis of oligonucleotides. The compound is characterized by the presence of a dimethoxytrityl (DMT) protecting group at the 5’-hydroxyl position and a hydrogen succinate ester at the 3’-hydroxyl position of the uridine moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) typically involves multiple steps:
Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of 2’-deoxyuridine is protected using the dimethoxytrityl (DMT) group. This is achieved by reacting 2’-deoxyuridine with dimethoxytrityl chloride in the presence of a base such as pyridine.
Formation of the 3’-Hydrogen Succinate Ester: The 3’-hydroxyl group is then esterified with succinic anhydride in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the hydrogen succinate ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of cleanroom environments and good manufacturing practices (GMP) is essential to prevent contamination and ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) undergoes various chemical reactions, including:
Deprotection: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid (TCA) or dichloroacetic acid (DCA).
Ester Hydrolysis: The hydrogen succinate ester can be hydrolyzed under basic conditions to yield the free 3’-hydroxyl group.
Common Reagents and Conditions
Deprotection: Trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).
Ester Hydrolysis: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous solution.
Major Products Formed
Deprotection: 2’-Deoxyuridine with a free 5’-hydroxyl group.
Ester Hydrolysis: 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine with a free 3’-hydroxyl group.
Wissenschaftliche Forschungsanwendungen
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block in the synthesis of oligonucleotides, which are essential for various biochemical and molecular biology studies.
Biology: The compound is used in the study of nucleic acid interactions and the development of nucleic acid-based therapeutics.
Medicine: It plays a role in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs) for gene silencing applications.
Industry: The compound is utilized in the production of diagnostic probes and primers for polymerase chain reaction (PCR) and other nucleic acid amplification techniques.
Wirkmechanismus
The mechanism of action of 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) primarily involves its role as a protected nucleoside intermediate in oligonucleotide synthesis. The DMT group protects the 5’-hydroxyl group during chain elongation, preventing unwanted side reactions. The hydrogen succinate ester at the 3’-position can be selectively hydrolyzed to expose the 3’-hydroxyl group for further chemical modifications or elongation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)cytidine 3’-(hydrogen succinate)
- 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)adenosine 3’-(hydrogen succinate)
- 2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)guanosine 3’-(hydrogen succinate)
Uniqueness
2’-Deoxy-5’-O-(p,p’-dimethoxytrityl)uridine 3’-(hydrogen succinate) is unique due to its specific uridine base, which imparts distinct properties in terms of base pairing and hydrogen bonding. This makes it particularly useful in the synthesis of oligonucleotides with specific sequences and functionalities.
Eigenschaften
CAS-Nummer |
93778-64-4 |
|---|---|
Molekularformel |
C34H34N2O10 |
Molekulargewicht |
630.6 g/mol |
IUPAC-Name |
4-[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-4-oxobutanoic acid |
InChI |
InChI=1S/C34H34N2O10/c1-42-25-12-8-23(9-13-25)34(22-6-4-3-5-7-22,24-10-14-26(43-2)15-11-24)44-21-28-27(46-32(40)17-16-31(38)39)20-30(45-28)36-19-18-29(37)35-33(36)41/h3-15,18-19,27-28,30H,16-17,20-21H2,1-2H3,(H,38,39)(H,35,37,41)/t27-,28+,30+/m0/s1 |
InChI-Schlüssel |
XIURVRZBPWXTPP-PKZQBKLLSA-N |
Isomerische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O |
Kanonische SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=CC(=O)NC5=O)OC(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



